molecular formula C13H13ClN2O3 B494352 2-chloro-4-nitro-N,N-bis(prop-2-enyl)benzamide

2-chloro-4-nitro-N,N-bis(prop-2-enyl)benzamide

Cat. No.: B494352
M. Wt: 280.7g/mol
InChI Key: KFWMKKFKPQDQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-nitro-N,N-bis(prop-2-enyl)benzamide is an organic compound with the molecular formula C13H13ClN2O3 This compound is characterized by the presence of two allyl groups attached to the nitrogen atom, a chlorine atom at the second position, and a nitro group at the fourth position of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N,N-bis(prop-2-enyl)benzamide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with diallylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitro-N,N-bis(prop-2-enyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Conversion to N,N-Diallyl-2-chloro-4-amino-benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-4-nitro-N,N-bis(prop-2-enyl)benzamide has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N,N-bis(prop-2-enyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The allyl groups may also participate in reactions that modify the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diallyl-2-chloro-4-amino-benzamide: A reduced form of the compound with an amine group instead of a nitro group.

    N,N-Diallyl-2-chloro-4-methoxy-benzamide: A derivative with a methoxy group instead of a nitro group.

    N,N-Diallyl-2-chloro-4-hydroxy-benzamide: A derivative with a hydroxy group instead of a nitro group.

Uniqueness

2-chloro-4-nitro-N,N-bis(prop-2-enyl)benzamide is unique due to the presence of both allyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.7g/mol

IUPAC Name

2-chloro-4-nitro-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C13H13ClN2O3/c1-3-7-15(8-4-2)13(17)11-6-5-10(16(18)19)9-12(11)14/h3-6,9H,1-2,7-8H2

InChI Key

KFWMKKFKPQDQHC-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Canonical SMILES

C=CCN(CC=C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.